1-(2,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine 1-(2,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.: 400749-62-4
VCID: VC21527830
InChI: InChI=1S/C12H13Cl2N3/c1-7-12(15)8(2)17(16-7)6-9-3-4-10(13)5-11(9)14/h3-5H,6,15H2,1-2H3
SMILES: CC1=C(C(=NN1CC2=C(C=C(C=C2)Cl)Cl)C)N
Molecular Formula: C12H13Cl2N3
Molecular Weight: 270.15g/mol

1-(2,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

CAS No.: 400749-62-4

Cat. No.: VC21527830

Molecular Formula: C12H13Cl2N3

Molecular Weight: 270.15g/mol

* For research use only. Not for human or veterinary use.

1-(2,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine - 400749-62-4

Specification

CAS No. 400749-62-4
Molecular Formula C12H13Cl2N3
Molecular Weight 270.15g/mol
IUPAC Name 1-[(2,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-amine
Standard InChI InChI=1S/C12H13Cl2N3/c1-7-12(15)8(2)17(16-7)6-9-3-4-10(13)5-11(9)14/h3-5H,6,15H2,1-2H3
Standard InChI Key RTOMSIDYLGGAIA-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1CC2=C(C=C(C=C2)Cl)Cl)C)N
Canonical SMILES CC1=C(C(=NN1CC2=C(C=C(C=C2)Cl)Cl)C)N

Introduction

Chemical Identity and Structural Properties

The compound 1-(2,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine belongs to the class of pyrazole derivatives, specifically substituted pyrazol-4-amines. Its structure consists of a central pyrazole heterocycle with distinctive functional groups that define its chemical behavior and potential applications.

Molecular Structure

1-(2,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine features a pyrazole core with multiple substituents in specific positions. The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, serves as the foundation of the molecule. Methyl groups are positioned at the 3 and 5 positions of the pyrazole ring, while an amine group (-NH₂) is attached at the 4-position. The distinguishing structural element is the 2,4-dichlorobenzyl group connected to the N1 position of the pyrazole ring, featuring chlorine atoms at the 2 and 4 positions of the benzyl group . This arrangement creates a molecule with both lipophilic and hydrophilic regions, potentially allowing for diverse interactions with biological targets.

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, the following properties can be attributed to 1-(2,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine:

PropertyValueSource
Molecular FormulaC₁₂H₁₃Cl₂N₃Inferred from structural analysis
Molecular WeightApproximately 270 g/molInferred from similar structures
AppearanceLikely a crystalline solidBased on similar pyrazole derivatives
SolubilityLikely soluble in DMSO, methanol, and other polar organic solventsBased on similar structures
IUPAC Name1-[(2,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-amineBased on chemical nomenclature rules

Chemical Reactivity and Reactions

The chemical behavior of 1-(2,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is influenced by its functional groups, particularly the amine group and the halogenated benzyl substituent.

Stability Considerations

Applications and Research Significance

1-(2,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine has several potential applications in research and development contexts.

Chemical Research Applications

In chemical research, this compound serves important functions:

  • As a building block or intermediate in organic synthesis

  • In the development of more complex molecular scaffolds

  • As a model compound for studying specific chemical transformations

  • In the investigation of structure-activity relationships for pyrazole derivatives

Comparative Analysis with Related Compounds

Comparing 1-(2,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine with structurally similar compounds provides insights into its distinctive features and potential properties.

Structural Analogues

Several related compounds share structural similarities:

  • 1-(2,6-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (CID 1226007) :

    • Differs only in the position of one chlorine atom (2,6 vs. 2,4)

    • Molecular weight of 270.15 g/mol

    • Formula C₁₂H₁₃Cl₂N₃

  • 3,5-Dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine (CAS 1153040-80-2) :

    • Contains a 2-methylphenyl group instead of a dichlorobenzyl group

    • Formula C₁₂H₁₅N₃

    • Molecular weight of 201.27 g/mol

  • 2-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitro-1H-isoindole-1,3(2H)-dione :

    • A more complex derivative containing the target compound as a structural component

    • Formula C₂₀H₁₄Cl₂N₄O₄

    • Molecular weight of 445.26 g/mol

Structure-Property Relationships

  • The 2,4-dichloro substitution pattern, compared to the 2,6-dichloro pattern, alters the electronic distribution and potentially the reactivity of the benzyl group.

  • The replacement of chlorine atoms with methyl groups (as in the 2-methylphenyl derivative) reduces molecular weight and changes lipophilicity and hydrogen bonding capabilities.

  • The incorporation of the basic structure into more complex molecules demonstrates its utility as a building block for more elaborate chemical entities with potentially enhanced biological activities.

CompoundMolecular FormulaMolecular WeightKey Structural Difference
1-(2,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amineC₁₂H₁₃Cl₂N₃~270 g/mol2,4-dichloro substitution pattern
1-(2,6-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amineC₁₂H₁₃Cl₂N₃270.15 g/mol2,6-dichloro substitution pattern
3,5-Dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amineC₁₂H₁₅N₃201.27 g/mol2-methylphenyl instead of dichlorobenzyl

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